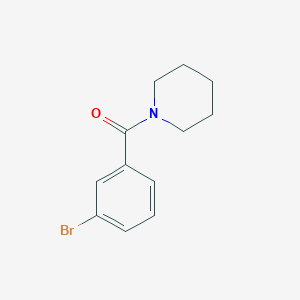

1-(3-Bromobenzoyl)piperidine

描述

1-(3-Bromobenzoyl)piperidine (CAS: N/A; molecular formula: C₁₂H₁₄BrNO; molar mass: 268.15 g/mol) is a piperidine derivative characterized by a benzoyl group substituted with a bromine atom at the meta position of the aromatic ring (Figure 1). The compound’s structure combines a piperidine ring, a six-membered amine, with a 3-bromobenzoyl moiety, conferring unique electronic and steric properties. This molecule is primarily utilized in medicinal chemistry as a synthetic intermediate or pharmacophore in drug discovery, particularly for targeting enzymes or receptors requiring hydrophobic and halogen-bonding interactions .

属性

IUPAC Name |

(3-bromophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQIJRCKRUAHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354936 | |

| Record name | 1-(3-Bromobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-53-8 | |

| Record name | 1-(3-Bromobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(3-Bromobenzoyl)piperidine typically involves the reaction of 3-bromobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

化学反应分析

1-(3-Bromobenzoyl)piperidine undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom on the benzene ring is susceptible to nucleophilic substitution reactions.

Formation of Derivatives: The amine group in the piperidine ring can react with various electrophiles to form new derivatives.

科学研究应用

Medicinal Chemistry

The structural characteristics of 1-(3-bromobenzoyl)piperidine suggest its utility in the development of pharmaceuticals targeting various biological pathways. Its unique functional groups allow for interactions with specific enzymes and receptors, making it a candidate for drug design.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism and diabetes management. The inhibition of this enzyme can lead to reduced blood glucose levels, positioning such compounds as potential antidiabetic therapies.

Table 1: Comparison of Enzyme Inhibitors Related to this compound

| Compound Name | Target Enzyme | Inhibition Activity |

|---|---|---|

| This compound | α-Glucosidase | Significant |

| 1-(4-Bromobenzoyl)-4-piperidinol | α-Glucosidase | Moderate |

| 1-(3-Chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine | α-Glucosidase | Significant |

Anticancer Research

Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. These compounds have shown efficacy against various cancer types by modulating critical signaling pathways involved in cancer progression.

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions, allowing for the exploration of its derivatives and analogs. These derivatives may exhibit enhanced pharmacological properties or reduced side effects compared to the parent compound.

作用机制

The mechanism of action of 1-(3-Bromobenzoyl)piperidine, particularly its anticancer properties, involves several molecular targets and pathways:

Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspase-dependent pathways.

Signaling Pathways: It regulates crucial signaling pathways essential for cancer progression, such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-bromobenzoyl)piperidine with analogous piperidine derivatives, focusing on structural, electronic, and functional differences.

Structural Analogues with Piperidine Backbone

Electronic and Steric Effects

- Electron-Donating Capacity: The electron-donating strength of the amino group in piperidine derivatives follows the order: 1-pyrrolidino > dimethylamino > 1-piperidino .

- Halogen Effects: The bromine atom in this compound enhances lipophilicity (ClogP ~2.8) and enables halogen bonding, unlike non-halogenated analogues like 1-(3-phenylbutyl)piperidine. This property is critical for binding to hydrophobic pockets in enzymes (e.g., σ1 receptors) .

Pharmacological and Binding Comparisons

- σ1 Receptor Affinity: Docking studies reveal that 1-(3-phenylbutyl)piperidine derivatives exhibit RMSD values <2 Å when bound to σ1 receptors, indicating high structural similarity to reference ligands like RC-33.

- NMDA Receptor Activity :

Phencyclidine (PCP) derivatives, such as 1-(1-phenylcyclohexyl)piperidine, show potent NMDA receptor antagonism, whereas this compound lacks the cyclohexyl bridge required for this activity. This highlights the importance of steric bulk in CNS-targeting compounds . - Enzyme Inhibition :

Piperidine derivatives with α,β-unsaturated ketones (e.g., 1-[1-oxo-3-phenyl-2-propenyl]piperidine) exhibit structural alerts for toxicity, unlike this compound, which lacks reactive electrophilic sites. This difference may improve the latter’s safety profile in drug development .

Key Research Findings

Synthetic Utility: this compound serves as a precursor in synthesizing chromenone derivatives (e.g., 2-(3-bromobenzoyl)-3H-benzo[f]chromen-3-one), which show promise as kinase inhibitors .

SAR Insights :

Bulky substituents at the piperidine N1 position (e.g., 3-bromobenzoyl) reduce σ1 receptor binding efficiency compared to flexible alkyl chains, as seen in 1-(3-phenylbutyl)piperidine .

Toxicity Profile: Unlike PCP analogues (e.g., TCP or PCC), this compound lacks cyanogenic or psychotomimetic risks, making it safer for therapeutic exploration .

Data Tables

Table 1: Structural and Electronic Comparison

| Property | This compound | 1-(3-Phenylbutyl)piperidine | PCP |

|---|---|---|---|

| Halogen Presence | Yes (Br) | No | No |

| ClogP | ~2.8 | ~3.1 | ~3.5 |

| Electron-Donating Strength | Moderate (piperidino) | Moderate (piperidino) | Weak (piperidino) |

| Key Binding Interaction | Halogen bonding | Hydrophobic stacking | NMDA receptor antagonism |

生物活性

1-(3-Bromobenzoyl)piperidine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a bromobenzoyl group. The synthesis typically involves the reaction of 3-bromobenzoyl chloride with piperidine in an organic solvent like dichloromethane, using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction .

Enzyme Interactions

The compound has been shown to interact with various enzymes, notably cytochrome P450 monooxygenase, which is crucial for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, influencing the pharmacokinetics of co-administered drugs .

Cellular Effects

This compound affects cellular processes such as:

- Cell Signaling: Modulates signaling pathways that are vital for cellular function and gene expression.

- Gene Expression: Alters transcriptional activity in response to external stimuli, potentially impacting cell growth and survival .

The mechanism by which this compound exerts its biological effects involves several key pathways:

- Apoptosis Induction: The compound can trigger apoptosis in cancer cells through caspase-dependent pathways, which are essential for programmed cell death .

- Signaling Pathways: It regulates critical pathways like STAT-3, NF-κB, PI3k/Akt, and JNK/p38-MAPK, all of which are implicated in cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .

- Comparative studies with other piperidine derivatives indicated that this compound exhibited superior cytotoxicity against specific cancer models compared to standard chemotherapeutics like bleomycin .

In Vivo Studies

Animal model studies have shown that different dosages of this compound yield varying effects:

- Lower doses may enhance metabolic functions, while higher doses are associated with significant tumor reduction in xenograft models .

Comparison with Similar Compounds

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Induces apoptosis; modulates signaling |

| Piperine | Moderate | Inhibits MAO-A and MAO-B |

| 3-Bromobenzoic Acid | Low | Non-specific interactions |

This table illustrates the unique profile of this compound compared to other related compounds.

Potential Therapeutic Applications

The compound's ability to modulate important biological pathways positions it as a candidate for various therapeutic applications:

- Cancer Therapy: Due to its apoptotic effects and ability to disrupt cancer signaling pathways.

- Pain Management: Its interaction with pain-related receptors suggests potential applications in analgesia .

- Metabolic Disorders: Its influence on metabolic pathways indicates possible roles in treating conditions like obesity and diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。